molecular formula C10H11Cl2NO B14067470 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14067470
M. Wt: 232.10 g/mol
InChI Key: RRQQLCIXHGXEAI-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-6-(bromomethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(methyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(fluoromethyl)phenyl)-1-chloropropan-2-one

Uniqueness

1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5,13H2,1H3

InChI Key

RRQQLCIXHGXEAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1N)CCl)Cl

Origin of Product

United States

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